3,5,6-trimethyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide
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Overview
Description
3,5,6-TRIMETHYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a tetrazole moiety, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-TRIMETHYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the tetrazole group is usually accomplished via a cycloaddition reaction involving azides and nitriles. The final step involves the coupling of the tetrazole-substituted phenyl group with the benzofuran core, often using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,5,6-TRIMETHYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzofuran ring or the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the tetrazole ring or the amide bond, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzofuran-2-carboxylic acid derivatives, while reduction could produce amine-substituted benzofuran compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new polymers or as a component in specialty chemicals.
Mechanism of Action
The mechanism by which 3,5,6-TRIMETHYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The tetrazole and benzofuran moieties are known to participate in hydrogen bonding and π-π interactions, which could facilitate binding to target sites.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine Derivatives: These compounds share the triazine ring structure and have applications in herbicides and pharmaceuticals.
Benzofuran Derivatives: Compounds like benzofuran-2-carboxylic acid have similar core structures and are used in various chemical and biological studies.
Tetrazole Derivatives: These compounds are known for their stability and ability to form strong hydrogen bonds, making them useful in medicinal chemistry.
Uniqueness
What sets 3,5,6-TRIMETHYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE apart is the combination of these functional groups in a single molecule, providing a unique set of chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C19H17N5O2 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
3,5,6-trimethyl-N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H17N5O2/c1-11-8-16-13(3)18(26-17(16)9-12(11)2)19(25)21-14-4-6-15(7-5-14)24-10-20-22-23-24/h4-10H,1-3H3,(H,21,25) |
InChI Key |
NJKYGBQTGQZSID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
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